molecular formula C12H15N3 B7549650 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole

5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole

Cat. No. B7549650
M. Wt: 201.27 g/mol
InChI Key: KCVBIHRWPOSHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole, also known as MPT, is a triazole compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic properties and its ability to act as a potent inhibitor of certain enzymes.

Mechanism of Action

5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole exerts its therapeutic effects by inhibiting the activity of COX-2 and MAO enzymes. COX-2 is involved in the production of prostaglandins, which are responsible for inflammation and pain. Inhibition of COX-2 reduces inflammation and pain. MAO is involved in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters, which can improve mood and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It can reduce inflammation, pain, and fever by inhibiting the activity of COX-2. It can also improve mood and reduce symptoms of neurological disorders by inhibiting the activity of MAO. Additionally, 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also limitations to using 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole in lab experiments. It can be expensive to produce in large quantities, and its effects may vary depending on the specific disease or condition being studied.

Future Directions

There are several future directions for research on 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole. One potential area of study is its potential as a treatment for cancer. 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of study is its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to improve mood and reduce symptoms of these disorders in animal models, and further studies are needed to determine its effectiveness in humans. Overall, 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole involves the reaction of 2-methylpropyl hydrazine with phenylacetonitrile in the presence of a catalyst, followed by the addition of sodium azide and copper sulfate. This reaction yields 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole as the final product.

Scientific Research Applications

5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO), which are involved in the development and progression of these diseases.

properties

IUPAC Name

5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9(2)8-11-13-12(15-14-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBIHRWPOSHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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